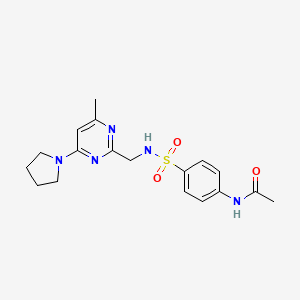
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a pyrrolidine substituent, a sulfamoyl group, and an acetamide moiety. Its molecular formula is C25H27N5O2S, and it has a molecular weight of approximately 485.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Preliminary studies indicate that the compound may function as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The sulfamoyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cell growth and survival.
Anti-inflammatory Activity
Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cultures treated with the compound.
Anticancer Potential
Research has shown promising results regarding the compound's anticancer effects. It has been tested against various cancer cell lines, including breast and lung cancer cells, where it displayed cytotoxicity at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
In Vitro Study on Macrophages :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Macrophages were treated with varying concentrations of this compound.
- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, suggesting effective inhibition of inflammatory responses.
-
Cytotoxicity Assay on Cancer Cell Lines :
- Objective : To assess the anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- Method : Cells were treated with the compound for 48 hours followed by MTT assay.
- Results : IC50 values were determined at 15 µM for MCF7 and 20 µM for A549, indicating potent cytotoxic effects.
Propriétés
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-11-18(23-9-3-4-10-23)22-17(20-13)12-19-27(25,26)16-7-5-15(6-8-16)21-14(2)24/h5-8,11,19H,3-4,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKRCOTOQCXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














